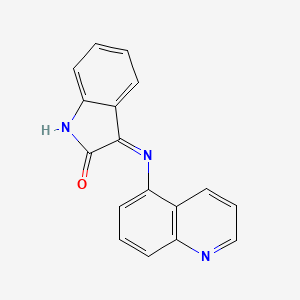
3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that features both quinoline and indole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both quinoline and indole structures within a single molecule provides a unique scaffold that can interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-aminoquinoline with isatin under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the desired product. The general reaction scheme is as follows:
Starting Materials: 5-aminoquinoline and isatin.
Reaction Conditions: Acidic medium, typically using acetic acid or hydrochloric acid.
Procedure: The reactants are mixed and heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and indole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline and dihydroindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-5-carboxylic acid and indole-2-carboxylic acid.
Reduction: 5,6-dihydroquinoline and 2,3-dihydroindole.
Substitution: Various substituted quinoline and indole derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A nitrogen-containing heterocycle with a wide range of biological activities.
Indole: Another nitrogen-containing heterocycle known for its presence in many natural products and pharmaceuticals.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, studied for their pharmacological properties.
Uniqueness
3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one is unique due to the combination of quinoline and indole structures within a single molecule. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. Additionally, the imino linkage provides further opportunities for chemical modification and optimization of its biological activity.
Eigenschaften
CAS-Nummer |
21231-49-2 |
|---|---|
Molekularformel |
C17H11N3O |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
3-quinolin-5-ylimino-1H-indol-2-one |
InChI |
InChI=1S/C17H11N3O/c21-17-16(12-5-1-2-7-15(12)20-17)19-14-9-3-8-13-11(14)6-4-10-18-13/h1-10H,(H,19,20,21) |
InChI-Schlüssel |
FEMNWLUUNIQGHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC4=C3C=CC=N4)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


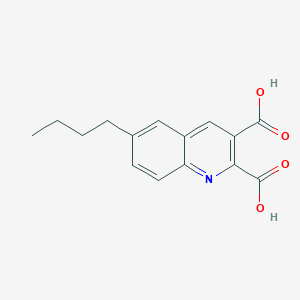
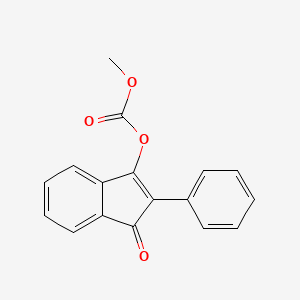

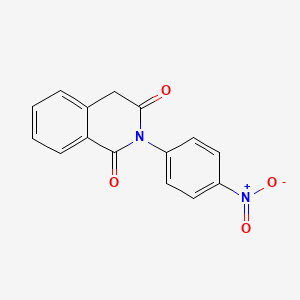
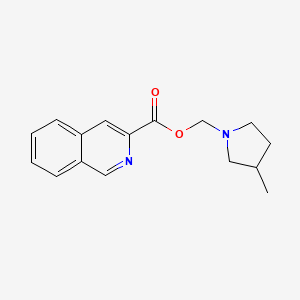





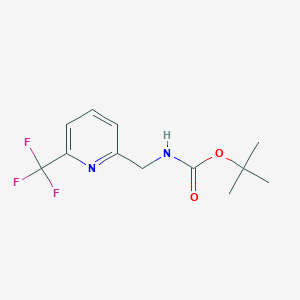
![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide](/img/structure/B11846534.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11846536.png)
